Methyl 4,5-dimethoxy-2-nitrobenzoate

Description

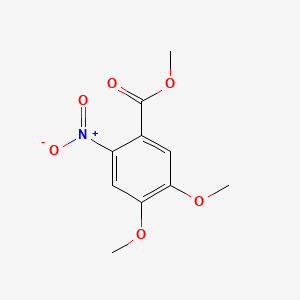

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYKLKHBZGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067253 | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-93-5 | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight

An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate

This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and significant chemical transformations, offering field-proven insights for researchers and drug development professionals.

Compound Overview

This compound (CAS No: 26791-93-5) is a substituted aromatic compound characterized by a nitro group positioned ortho to a methyl ester, with two methoxy groups on the benzene ring.[1][2] This specific arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis. It typically appears as a pale yellow crystalline powder and is primarily utilized as a pharmaceutical intermediate.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₆ | [3] |

| Molecular Weight | 241.20 g/mol | [3] |

| Melting Point | 141-144 °C (lit.) | [1] |

| Appearance | Pale yellow crystalline powder | [1] |

| CAS Number | 26791-93-5 | [1][2] |

| InChI Key | SYYKLKHBZGFKOC-UHFFFAOYSA-N | [3] |

Chemical Structure

The structural formula of this compound is illustrated below. The molecule consists of a benzene ring substituted with a methyl ester group, a nitro group, and two methoxy groups at positions 1, 2, 4, and 5, respectively.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a precursor followed by esterification. The causality behind this sequence is rooted in the directing effects of the substituents on the aromatic ring.

Synthesis Pathway Overview

The common synthetic route begins with 3,4-dimethoxybenzoic acid (veratric acid). The methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. Nitration occurs ortho to one of the activating methoxy groups and meta to the deactivating carboxylic acid group, leading to the formation of 4,5-dimethoxy-2-nitrobenzoic acid.[4] This intermediate is then subjected to esterification to yield the final product.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol is adapted from established literature procedures for the nitration of veratric acid.[4]

-

Reaction Setup : In a flask suitable for the scale, add 3,4-dimethoxybenzoic acid (1 equivalent).

-

Cooling : Place the flask in an ice-bath to maintain a low temperature, which is critical for controlling the exothermic nitration reaction and minimizing side-product formation.

-

Reagent Addition : Slowly add nitric acid (e.g., a 20% aqueous solution) to the cooled and stirred starting material.[4] The slow addition prevents a dangerous temperature spike.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several hours (e.g., 6 hours) to ensure complete conversion.[4]

-

Work-up : Pour the reaction mixture onto ice-water to precipitate the product. This step quenches the reaction and separates the product from the acidic aqueous phase.

-

Isolation : Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.

-

Purification : The crude 4,5-dimethoxy-2-nitrobenzoic acid can be purified by column chromatography on silica gel to yield a light yellow solid.[4]

Experimental Protocol: Esterification

This procedure describes the conversion of the nitro-substituted carboxylic acid to its corresponding methyl ester.

-

Reaction Setup : Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1 equivalent) in excess methanol, which acts as both the solvent and the reagent.

-

Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction : Reflux the mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization : Neutralize the remaining mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.

-

Extraction : Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification : Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the arrangement of substituents on the aromatic ring. Data for this compound in CDCl₃ shows distinct peaks corresponding to the aromatic protons and the protons of the methoxy and methyl ester groups.[3]

Key Chemical Reactions and Applications

The primary utility of this compound lies in its role as a precursor for more complex molecules, mainly through the transformation of its nitro group.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate. This transformation is a cornerstone for synthesizing various heterocyclic compounds and is a crucial step in the production of certain pharmaceuticals.[6]

Caption: Catalytic hydrogenation of the nitro group to an amine.

Protocol for Catalytic Hydrogenation

The following is a generalized, self-validating protocol for the reduction of the nitro group.[6]

-

Setup : In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethyl acetate.[6]

-

Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C). The catalyst provides a surface for the reaction between hydrogen and the nitro compound.

-

Hydrogenation : Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 15 psi).[6]

-

Reaction : Stir the mixture at room temperature. The reaction is self-validating as its completion can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Isolation : Once the reaction is complete, filter the mixture through a pad of celite to remove the solid palladium catalyst. The celite prevents the fine catalyst particles from passing through the filter.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-4,5-dimethoxybenzoate, which can be further purified if necessary.[6]

Downstream Applications

The parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, is used in the synthesis of 6,7-dimethoxyquinazoline derivatives.[7] The amino-benzoate product from the reduction is a key intermediate for various other complex molecules.

Safety and Handling

This compound should be handled with standard laboratory precautions. It may cause eye and skin irritation. Ingestion and inhalation may be harmful. It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[2] Always consult the Safety Data Sheet (SDS) before handling.

References

- 1. This compound | 26791-93-5 [chemicalbook.com]

- 2. This compound | CAS#:26791-93-5 | Chemsrc [chemsrc.com]

- 3. This compound(26791-93-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]

A Senior Application Scientist's Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Foreword: The Strategic Value of a Well-Positioned Building Block

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a decision of paramount strategic importance. An ideal intermediate is not merely a molecular scaffold but a repository of latent functionality, poised for controlled, sequential elaboration into a complex, biologically active molecule. Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS No: 26791-93-5) exemplifies this principle. Its elegantly substituted aromatic ring—featuring two activating methoxy groups, a versatile methyl ester, and a strategically placed, reducible nitro group—renders it a highly valuable precursor in the synthesis of a multitude of pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases.[1][2]

This guide provides an in-depth examination of this key intermediate, moving beyond simple data recitation to explore the causality behind its synthesis, its pivotal chemical transformations, and its application in constructing complex therapeutic agents. The protocols and insights herein are curated for the practicing researcher, scientist, and drug development professional, aiming to provide both a robust theoretical grounding and actionable experimental methodologies.

Section 1: Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound must be unequivocally confirmed before its deployment in a synthetic sequence.

Physical and Chemical Properties

The compound is typically supplied as a pale yellow crystalline powder.[3] Its key properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 26791-93-5 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₆ | [4][5] |

| Molecular Weight | 241.20 g/mol | [4][5] |

| Melting Point | 141-144 °C | [3] |

| Appearance | Pale yellow crystalline powder | [3] |

| Solubility | Soluble in DMSO and methanol; Insoluble in water. | [6] |

| IUPAC Name | This compound |

Spectroscopic Signature for Quality Control

Spectroscopic analysis provides a definitive fingerprint for the compound. While experimental spectra should always be run on the specific batch in use, the following data serve as a reliable reference for confirmation.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include singlets for the two aromatic protons, the two distinct methoxy groups, and the methyl ester group.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying key functional groups, such as the strong absorbances corresponding to the nitro group (N-O stretches) and the carbonyl group (C=O stretch) of the ester.

Section 2: Synthesis of the Intermediate

The most common and industrially viable route to this compound begins with the commercially available 3,4-dimethoxybenzoic acid (veratric acid). The synthesis is a two-step process: regioselective nitration followed by esterification.[9][10]

Synthesis Workflow Overview

The logical flow from the starting material to the final intermediate is dictated by the directing effects of the substituents on the aromatic ring. The methoxy groups are ortho, para-directing and activating, while the carboxylic acid is meta-directing and deactivating. Nitration occurs ortho to one of the methoxy groups and meta to the carboxylic acid, leading to the desired 2-nitro isomer.

Caption: Synthetic pathway from veratric acid to the target intermediate.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

Causality: This protocol leverages the strong electrophilic character of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, to achieve regioselective nitration of the electron-rich veratric acid ring.[9][10]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 3,4-dimethoxybenzoic acid (1.0 eq) to pre-cooled concentrated nitric acid.[10] Alternatively, a mixture of nitric acid in water or acetic acid can be used.[9]

-

Nitration: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for several hours (typically 6 hours).[9] The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto ice-water. The product will precipitate as a solid.[9][10]

-

Isolation and Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene to yield the pure 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[9][10] A typical yield is around 77%.[9]

Experimental Protocol: Fischer Esterification

Causality: This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity for attack by methanol.

-

Reaction Setup: To a solution of 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in methanol (used in excess as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid.[11]

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) and stir for several hours (e.g., 55 hours), monitoring for completion via TLC.[11]

-

Work-up: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to afford pure this compound.

Section 3: The Gateway Transformation: Reduction to Methyl 2-amino-4,5-dimethoxybenzoate

The true synthetic power of this compound is unlocked through the reduction of its nitro group. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, paving the way for a vast array of subsequent cyclization and coupling reactions essential for building complex heterocyclic drug scaffolds.[1][12]

Caption: The pivotal reduction reaction unlocking the intermediate's potential.

Experimental Protocol: Catalytic Hydrogenation

Causality: This is a highly efficient and clean method for nitro group reduction. The palladium-on-carbon (Pd/C) catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds, ultimately liberating water and producing the desired aniline with high selectivity and yield.[12][13]

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[12]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 15-60 psi) and stir the mixture vigorously at room temperature.[12][13]

-

Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[12]

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[12]

-

Purification: Wash the filter cake with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield Methyl 2-amino-4,5-dimethoxybenzoate, often as a light yellow solid of high purity (yields can be as high as 97%).[12]

Section 4: Application in Drug Synthesis: Constructing the Quinazoline Scaffold

The 2-amino-4,5-dimethoxybenzoate intermediate is a direct precursor to 6,7-dimethoxy-substituted quinazolinones, a core scaffold found in numerous kinase inhibitors, including the EGFR inhibitor Gefitinib.[14][15] The synthesis involves a cyclization to form the heterocyclic core, followed by functionalization to introduce the pharmacophoric elements.

Synthetic Pathway to Kinase Inhibitor Scaffolds

The aniline intermediate undergoes a series of transformations—cyclization, chlorination, and aromatic nucleophilic substitution (SₙAr)—to build the final drug molecule.

Caption: Pathway from the key amine to a functionalized quinazoline drug scaffold.

Overview of Key Transformations

-

Cyclization: The aminobenzoate is reacted with a source of one carbon, such as formamide or formamidine salts, at high temperature. This reaction constructs the pyrimidinone ring of the quinazolinone system.[10][14]

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It is converted to a highly reactive chloro group using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This step activates the scaffold for the crucial subsequent coupling reaction.[14]

-

SₙAr Coupling: The final step involves the reaction of the 4-chloroquinazoline with a substituted aniline (e.g., 3-chloro-4-fluoroaniline in the case of Gefitinib).[14] The electron-deficient quinazoline ring readily undergoes nucleophilic aromatic substitution, displacing the chloride and forging the key carbon-nitrogen bond that is central to the final drug's structure and activity.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Precautionary Measures: Always handle in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing dust.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[16][17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] Ambient temperature is suitable for storage.

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, and strong acids.[4]

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound is a testament to the power of strategic molecular design. Its straightforward synthesis and, most critically, the facile and high-yielding reduction of its nitro group to the corresponding aniline, provide a reliable gateway to a rich diversity of complex heterocyclic structures.[1] The successful and widespread application of this intermediate in the synthesis of potent kinase inhibitors for treating life-threatening diseases underscores its profound importance in modern drug discovery. The robust protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently leverage this versatile building block in the creation of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 26791-93-5 [chemicalbook.com]

- 4. This compound | CAS#:26791-93-5 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]

- 7. This compound(26791-93-5) 1H NMR [m.chemicalbook.com]

- 8. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR [m.chemicalbook.com]

- 9. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 11. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 12. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]

- 14. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate from Vanillic Acid

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for producing Methyl 4,5-dimethoxy-2-nitrobenzoate, a valuable nitroaromatic compound, starting from the readily available bio-based chemical, vanillic acid. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development. It outlines a reliable two-step synthetic strategy, beginning with the electrophilic nitration of vanillic acid to form 5-nitrovanillic acid, followed by a comprehensive methylation to yield the target compound. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, step-by-step laboratory protocols, and includes critical safety information and data presentation to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of substituted nitroaromatic compounds is a cornerstone of modern organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and material science. This compound is one such intermediate, derivable from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a renewable feedstock obtained from the oxidation of vanillin.[1]

The synthetic transformation is efficiently achieved in two primary steps:

-

Nitration: An electrophilic aromatic substitution reaction introduces a nitro (-NO₂) group onto the vanillic acid backbone at the position ortho to the hydroxyl group.

-

Methylation: A subsequent reaction methylates both the phenolic hydroxyl and the carboxylic acid functional groups to yield the final product.

This strategy is chemically sound due to the directing effects of the functional groups on the aromatic ring and the distinct reactivity of the hydroxyl and carboxylic acid moieties under specific methylation conditions.

Overall Synthetic Workflow

The pathway from the starting material to the final product is a sequential process involving the formation of a key intermediate.

Caption: High-level workflow for the synthesis.

Step 1: Nitration of Vanillic Acid

The first critical step is the regioselective nitration of the vanillic acid ring. This process is a classic example of electrophilic aromatic substitution.

Mechanism and Rationale

The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺).[2] In the laboratory, this is typically generated in situ from concentrated nitric acid, often with a stronger acid catalyst like sulfuric acid.[3][4] However, for activated rings like vanillic acid, a milder system such as nitric acid in glacial acetic acid is sufficient and offers better control.[5][6]

The existing substituents on the vanillic acid ring—the hydroxyl (-OH) and methoxy (-OCH₃) groups—are strong activating groups and are ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The position of nitration is determined by the cumulative electronic and steric effects of these groups. The C5 position (ortho to the hydroxyl and meta to the carboxyl group) is the most electronically favorable and sterically accessible site for electrophilic attack, leading to the formation of 5-nitrovanillic acid as the major product.[7]

Careful temperature control is paramount during this step. Nitration is a highly exothermic reaction, and elevated temperatures can lead to the formation of undesired byproducts, including dinitro compounds.[5]

Detailed Experimental Protocol: Synthesis of 5-Nitrovanillic Acid

This protocol is adapted from standard procedures for the nitration of vanillin derivatives.[5][6][8]

Materials:

-

Vanillic Acid

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Ice-cold deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1 equivalent) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to between 0-5°C.

-

Nitrating Agent Addition: Add concentrated nitric acid (approximately 1.05 to 1.1 equivalents) dropwise to the cooled, stirring solution. It is critical to maintain the internal temperature below 10°C throughout the addition to prevent over-nitration.[5][6]

-

Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting vanillic acid spot is consumed.

-

Quenching & Precipitation: Once complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This will cause the product to precipitate out of solution.

-

Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying & Purification: Dry the crude product. For higher purity, the 5-nitrovanillic acid can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized 5-nitrovanillic acid should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Step 2: Methylation of 5-Nitrovanillic Acid

The second step involves the exhaustive methylation of both the carboxylic acid and the phenolic hydroxyl group of the 5-nitrovanillic acid intermediate.

Mechanism and Rationale

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent for this transformation.[9] The reaction is typically performed in the presence of a base (like sodium hydroxide or potassium carbonate) and a suitable solvent.

The mechanism involves two distinct nucleophilic substitution reactions:

-

Esterification: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate, forming a methyl ester.

-

Williamson Ether Synthesis: Similarly, the phenoxide anion, formed from the deprotonation of the hydroxyl group, attacks another molecule of dimethyl sulfate to form the methoxy ether.

Using a sufficient excess of both the base and dimethyl sulfate ensures that both acidic protons are removed and both functional groups are methylated to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the methylation of phenols and carboxylic acids using dimethyl sulfate.[9]

Materials:

-

5-Nitrovanillic Acid

-

Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Acetone or a similar polar aprotic solvent

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

Setup: In a round-bottom flask fitted with a reflux condenser, add 5-nitrovanillic acid (1 equivalent), the chosen base (e.g., K₂CO₃, >2 equivalents), and the solvent (e.g., acetone).

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (>2 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours.

-

Monitoring: Track the disappearance of the starting material using TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acidic starting material) and then with brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

Caption: Experimental workflow for the methylation step.

Data Summary and Yields

The following table provides an overview of the reagents and typical yields reported for analogous reactions. Actual yields may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Nitration | Vanillic Acid | HNO₃, CH₃COOH | 5-Nitrovanillic Acid | ~75-85%[11] |

| 2. Methylation | 5-Nitrovanillic Acid | (CH₃)₂SO₄, Base | This compound | ~85-95%[10] |

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

-

Nitric Acid: A strong oxidizer and is highly corrosive. It can cause severe skin and eye burns. Handle with extreme care.

-

Dimethyl Sulfate (DMS): Extremely hazardous. It is a potent alkylating agent, highly toxic, a suspected human carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin.[12] All manipulations involving DMS must be performed with extreme caution. Any residual DMS in the reaction mixture should be quenched properly with an aqueous base solution (e.g., NaOH or ammonia).[12]

-

Glacial Acetic Acid: Corrosive and can cause skin and eye burns.

-

Sodium Hydroxide: Caustic and can cause severe burns.

A thorough risk assessment must be performed before commencing any experimental work.

Conclusion

The synthesis of this compound from vanillic acid is a robust and high-yielding two-step process. By leveraging a controlled electrophilic nitration followed by a comprehensive methylation, this valuable intermediate can be efficiently prepared. This guide provides the foundational mechanistic understanding and detailed protocols necessary for the successful execution of this synthesis in a laboratory setting. Adherence to the outlined procedures and stringent safety protocols is essential for achieving reproducible results and ensuring operator safety.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitration - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. heteroletters.org [heteroletters.org]

- 11. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 12. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4,5-dimethoxy-2-nitrobenzoate" precursors and downstream products

An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: Synthesis, Key Reactions, and Applications in Drug Discovery

Introduction

This compound is a strategically functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential.[1][2] Its structure, featuring a nitro group ortho to a methyl ester and two electron-donating methoxy groups on the benzene ring, provides a versatile platform for constructing a variety of bioactive scaffolds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a key functional handle for subsequent chemical transformations.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this key intermediate, an exploration of its primary precursors, and a detailed analysis of its conversion into high-value downstream products. We will delve into the causality behind experimental choices, provide field-proven protocols, and visualize the core chemical transformations to empower researchers in their synthetic endeavors.

PART 1: Synthesis and Precursors of this compound

The efficient synthesis of this compound is paramount to its utility. The most common and economically viable routes begin with readily available substituted benzoic acids.

Key Precursor: Veratric Acid

The primary and most common precursor for the synthesis of this compound is 3,4-dimethoxybenzoic acid, also known as Veratric Acid.[3][4] Veratric acid is an inexpensive, commercially available starting material derived from vanillin. Its two methoxy groups are crucial as they activate the aromatic ring towards electrophilic substitution and are ultimately present in the final target molecule and its derivatives.

Synthetic Pathway: From Veratric Acid to the Target Ester

The transformation from veratric acid to this compound is typically a two-step process: (1) Nitration of the aromatic ring, followed by (2) Esterification of the carboxylic acid.

Step 1: Electrophilic Aromatic Substitution: Nitration

The core of the synthesis involves the regioselective nitration of veratric acid to introduce the nitro group at the C2 position, yielding 4,5-dimethoxy-2-nitrobenzoic acid.[5] The methoxy groups at C3 and C4 are ortho, para-directing. The C2 and C6 positions are activated, but the C2 position is sterically less hindered and electronically favored, leading to the desired product. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid.[4]

Step 2: Fischer Esterification

Following nitration, the resulting 4,5-dimethoxy-2-nitrobenzoic acid is converted to its methyl ester. This is commonly achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[6]

Experimental Protocol: Synthesis from Veratric Acid

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Part A: Nitration of Veratric Acid [5]

-

Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add 3,4-dimethoxybenzoic acid (veratric acid) (10 g, 54.9 mmol).

-

Reagent Addition: Slowly add a 20% aqueous solution of nitric acid (50 mL) to the flask with continuous stirring while maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 60 °C and stirred for approximately 6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. This yields crude 4,5-dimethoxy-2-nitrobenzoic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford a light yellow solid (typical yield: ~77%).[5]

Part B: Esterification of 4,5-Dimethoxy-2-nitrobenzoic Acid [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 4,5-dimethoxy-2-nitrobenzoic acid (16.0 g, 75 mmol) in methanol (160 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (4.3 mL) to the solution with stirring.

-

Reaction: Heat the mixture to reflux (60-70 °C) and maintain for several hours (reaction can be monitored by TLC until the starting carboxylic acid is consumed).

-

Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, and then washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by recrystallization.

Visualization of Synthesis Pathway

The following diagram illustrates the two-step synthesis from veratric acid.

Caption: Synthesis of this compound from Veratric Acid.

PART 2: Key Reactions and Downstream Products

The true value of this compound lies in its facile conversion into a key amine intermediate, which opens a gateway to a rich variety of heterocyclic structures.[7]

Reduction of the Nitro Group: A Gateway to Bioactive Scaffolds

The most critical downstream reaction is the reduction of the nitro group to a primary amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate .[8] This transformation is pivotal as the resulting ortho-amino benzoate is a classic precursor for constructing fused heterocyclic systems.

Causality: The presence of the amino group and the ester on adjacent carbons provides the necessary functionality for cyclization reactions with various electrophiles, leading to the formation of six-membered heterocyclic rings.

Common Reduction Methodologies:

-

Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields. A palladium-on-carbon (Pd/C) catalyst is typically used under an atmosphere of hydrogen gas.[8][9] The reaction proceeds under mild conditions (room temperature and moderate pressure) and the only byproduct is water.

-

Metal-Acid Reduction: Classic methods using metals like iron, tin, or tin(II) chloride in an acidic medium are also effective.[10][11] For example, iron powder in acetic acid or ethanol/water with HCl can be used.[10] These methods are robust and cost-effective but can require more demanding work-up procedures to remove metal salts.

Detailed Protocol: Catalytic Hydrogenation of the Nitro Group[8]

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.9 g, 7.2 mmol) in a suitable solvent such as methanol or ethyl acetate (50 mL).[8]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.2 g) to the solution.

-

Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 15-50 psi).[8][11]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction typically runs for 16-24 hours.[8]

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite®.

-

Purification: Wash the filter cake with the solvent. The combined filtrate is then concentrated under reduced pressure to afford Methyl 2-amino-4,5-dimethoxybenzoate, often as a light yellow solid in high yield (>95%).[8] The product can be used directly or purified further by column chromatography.

Downstream Product I: Synthesis of Quinazolinones

Methyl 2-amino-4,5-dimethoxybenzoate is a direct precursor to quinazolinone derivatives, a scaffold present in numerous approved drugs, including the EGFR inhibitor Gefitinib.[10][12]

Reaction Pathway: The synthesis involves a cyclization reaction between the ortho-amino benzoate and a one-carbon source. For instance, heating the amine with formamidine acetate or formamide leads to the formation of the 6,7-dimethoxyquinazolin-4-one ring system.[12][13]

-

Cyclization: The amino group of the intermediate attacks the carbon of the formamidine or formamide.

-

Condensation: Subsequent intramolecular condensation and elimination of ammonia and methanol (or water) results in the formation of the fused heterocyclic product.

Downstream Product II: Synthesis of Benzodiazepines

The ortho-amino benzoate intermediate can also serve as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis typically involves condensation with an α-amino acid or its derivative, followed by cyclization to form the characteristic seven-membered diazepine ring fused to the benzene ring.[14]

Visualization of Downstream Pathways

The diagram below illustrates the pivotal role of the nitro-to-amino reduction and subsequent cyclizations.

Caption: Key downstream synthetic pathways from this compound.

PART 3: Data Summary

| Property | Value | Source(s) |

| Chemical Name | This compound | [15] |

| Synonyms | Methyl 6-nitroveratrate; 4,5-Dimethoxy-2-nitrobenzoic acid methyl ester | [15][16] |

| CAS Number | 26791-93-5 | [1][17] |

| Molecular Formula | C₁₀H₁₁NO₆ | [15][17] |

| Molecular Weight | 241.20 g/mol | [15] |

| Appearance | Pale yellow crystalline powder/solid | [1][15] |

| Melting Point | 141-144 °C | [1] |

Conclusion

This compound is more than a simple chemical; it is an enabling building block for advanced organic synthesis. Its straightforward preparation from inexpensive precursors like veratric acid, combined with the highly efficient and strategic reduction of its nitro group, provides a reliable route to the versatile Methyl 2-amino-4,5-dimethoxybenzoate intermediate. This intermediate is the cornerstone for the construction of medicinally relevant heterocyclic scaffolds, including quinazolinones and benzodiazepines. The protocols and pathways detailed in this guide underscore the compound's strategic importance and are intended to empower researchers to leverage this key intermediate in their drug discovery and development programs.

References

- 1. This compound | 26791-93-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]

- 4. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. CN101863844B - Synthetic method of 6,7-substituent-4-aniline quinazoline - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, 97% | CymitQuimica [cymitquimica.com]

- 16. calpaclab.com [calpaclab.com]

- 17. This compound | CAS#:26791-93-5 | Chemsrc [chemsrc.com]

The Alchemist's Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate: A Technical Guide to Safe Laboratory Handling and Use

Abstract

Methyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis, presents a unique set of handling and safety challenges in the research and development laboratory. This in-depth technical guide provides a comprehensive framework for its safe use, drawing upon established principles of chemical hygiene and risk mitigation. Moving beyond a simple recitation of procedural steps, this document elucidates the causal reasoning behind each recommendation, empowering researchers, scientists, and drug development professionals to cultivate a proactive and self-validating culture of safety. By integrating authoritative standards from OSHA and the American Chemical Society with practical, field-proven insights, this guide aims to serve as an essential resource for any laboratory working with this and structurally related nitroaromatic compounds.

Compound Profile and Hazard Identification

Table 1: Physicochemical and Toxicological Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 26791-93-5 | [3] |

| Molecular Formula | C₁₀H₁₁NO₆ | [1] |

| Molecular Weight | 241.2 g/mol | [2] |

| Appearance | Pale yellow crystalline powder | [1][2] |

| Melting Point | 141-144 °C | [1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | [3] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | [3] |

| Known Incompatibilities | Strong oxidizing agents, reducing agents, strong acids, strong bases | [3][4][5] |

The nitro functional group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the ester group.[6] Aromatic nitro compounds, as a class, are known to have potential for mutagenicity and carcinogenicity, and can cause systemic effects such as methemoglobinemia.[7] Therefore, in the absence of specific data for this compound, it is prudent to handle it as a substance with the potential for significant health effects upon exposure.

The Core of Safe Handling: A Risk-Based Approach

The Occupational Safety and Health Administration's (OSHA) "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[3][8][9] This plan should be the foundational document guiding all work with hazardous chemicals. The American Chemical Society (ACS) further advocates for a risk-based safety paradigm summarized by the acronym RAMP: R ecognize the hazards, A ssess the risks of the hazards, M inimize the risks of the hazards, and P repare for emergencies.[10][11]

Engineering Controls: The First Line of Defense

The primary method for minimizing exposure to powdered chemicals is through the use of appropriate engineering controls.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.

-

Ventilated Enclosures: For procedures that do not require a full fume hood, a ventilated balance enclosure can provide localized exhaust to capture any dust generated during weighing.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is a critical component of safe handling.[4][12]

-

Hand Protection: Due to the potential for skin irritation and absorption, appropriate chemical-resistant gloves are mandatory. Butyl rubber gloves are recommended for handling nitro compounds.[13] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contamination.[12] All gloves should be inspected for tears or punctures before use.

-

Eye and Face Protection: Chemical safety goggles are required for all procedures. When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.

-

Protective Clothing: A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, disposable coveralls may be appropriate.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is recommended for handling fine powders.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA.[9]

Standard Operating Procedures: From Weighing to Waste

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for ensuring consistent and safe laboratory practices.

Weighing and Handling of Powdered this compound

Experimental Protocol: Weighing and Transfer

-

Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Don the required PPE, including butyl rubber gloves, safety goggles, and a lab coat. A face shield is recommended.

-

Weighing: Place an analytical balance inside the fume hood. Use a tared, appropriately labeled receiving vessel.

-

Transfer: Use a spatula to carefully transfer the desired amount of this compound from the stock container to the receiving vessel. Avoid creating dust by using slow, deliberate movements.

-

Container Sealing: Immediately after the transfer, securely close the stock container.

-

Decontamination: Decontaminate the spatula and any potentially contaminated surfaces within the fume hood using a cloth dampened with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Waste Disposal: Dispose of the cleaning materials as hazardous waste.

-

Post-Handling: Remove PPE and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[3]

-

Keep the container tightly closed to prevent the absorption of moisture.[3]

-

Segregate from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids and bases.[3][4][5]

Waste Disposal

All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.

-

Collect in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility has been confirmed.

-

Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]

Emergency Preparedness: A Proactive Stance

In accordance with the RAMP principles, preparing for emergencies is a critical component of laboratory safety.[10][11]

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Experimental Protocol: Solid Spill Cleanup

-

Immediate Actions: Alert all personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

-

Assessment: From a safe distance, assess the extent of the spill and any immediate hazards.

-

PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.

-

Containment: Gently cover the spilled solid with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to prevent it from becoming airborne.[14]

-

Collection: Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.

-

Decontamination: Decontaminate the spill area by wiping with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

-

Reporting: Report the spill to the laboratory supervisor and the designated Chemical Hygiene Officer.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating the principles outlined in this guide into daily laboratory practice, researchers and drug development professionals can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves and their colleagues. This commitment to a proactive, knowledge-based safety culture is the ultimate hallmark of scientific integrity and excellence.

References

- 1. cdc.gov [cdc.gov]

- 2. rpharmy.com [rpharmy.com]

- 3. osha.gov [osha.gov]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. westliberty.edu [westliberty.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 9. compliancy-group.com [compliancy-group.com]

- 10. acs.org [acs.org]

- 11. chemistry.unt.edu [chemistry.unt.edu]

- 12. gloves.com [gloves.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. M-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"Methyl 4,5-dimethoxy-2-nitrobenzoate" stability under acidic and basic conditions

An In-depth Technical Guide to the Stability of Methyl 4,5-dimethoxy-2-nitrobenzoate Under Acidic and Basic Conditions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a key intermediate in pharmaceutical synthesis and organic chemistry. An understanding of a molecule's stability is paramount for the development of robust formulations, defining storage conditions, and ensuring the integrity of synthetic pathways.[1] This document delves into the theoretical and practical aspects of the compound's degradation under acidic and basic conditions, guided by the principles of forced degradation studies. We will explore the underlying reaction mechanisms, provide validated experimental protocols for stability assessment, and discuss the analytical methodologies required for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's chemical behavior.

Introduction: The Imperative of Stability Analysis

This compound is a substituted aromatic compound whose utility is defined by the interplay of its functional groups: a methyl ester, two methoxy groups, and a nitro group. The electron-withdrawing nature of the nitro group, positioned ortho to the ester, significantly influences the molecule's reactivity.[2] Forced degradation, or stress testing, is an essential component of the drug development process, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[3] These studies are critical for developing stability-indicating analytical methods and understanding how a drug substance might change under various environmental factors.[1][3] This guide will focus specifically on the hydrolytic stability of this compound, a primary degradation pathway for ester-containing molecules.

Molecular Structure and Predicted Reactivity

The stability of this compound is dictated by the chemical properties of its constituent functional groups and their electronic interplay.

-

Methyl Ester: The ester functional group is the most probable site of degradation under both acidic and basic conditions through hydrolysis.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring and, critically, of the ester's carbonyl carbon.[4][5] This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly by the hydroxide ion in basic conditions.

-

Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating via the resonance effect, which increases the electron density on the benzene ring.[6] While methoxy groups themselves are generally stable, they can be cleaved under very harsh acidic conditions, though this is not a typical outcome in standard forced degradation studies. Their electron-donating nature slightly counteracts the powerful withdrawing effect of the nitro group, but the ortho-nitro group's influence on the ester is dominant.

The primary degradation pathway for this molecule is expected to be the hydrolysis of the methyl ester to form 4,5-dimethoxy-2-nitrobenzoic acid and methanol.

Stability Profile under Acidic Conditions: Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester functionality of this compound is susceptible to hydrolysis. This reaction is typically slower than base-catalyzed hydrolysis.

Mechanism of Acid Hydrolysis

The reaction proceeds via a multi-step mechanism:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol and reforming the carbonyl group of the carboxylic acid.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product, 4,5-dimethoxy-2-nitrobenzoic acid, and regenerate the acid catalyst.

Experimental Protocol: Forced Degradation (Acidic)

This protocol outlines a standard procedure for assessing the stability of the title compound in an acidic solution.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl), 1.0 M solution

-

Sodium hydroxide (NaOH), 1.0 M solution (for neutralization)

-

Volumetric flasks, pipettes, and vials

-

Heating block or water bath

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Condition Setup: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in 0.4 M HCl.

-

Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting to the mark with the 50:50 methanol/water mixture.

-

Incubation: Place the stress sample and the control sample in a heating block set to 60 °C.

-

Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) from the stress and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of 1.0 M NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of the primary degradant, 4,5-dimethoxy-2-nitrobenzoic acid.[7]

Visualization: Acid Hydrolysis Workflow

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of Methyl 4,5-dimethoxy-2-nitrobenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4,5-dimethoxy-2-nitrobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple data sheet to offer a framework for understanding and determining solubility, empowering researchers to make informed decisions in experimental design, from reaction chemistry to formulation.

Introduction: The Significance of Solubility for this compound

This compound (CAS No: 26791-93-5) is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its molecular structure, featuring a nitro group ortho to a methyl ester and two methoxy groups on the benzene ring, dictates its reactivity and physicochemical properties.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solvent choice impacts:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental for successful chemical synthesis.

-

Purification and Crystallization: Knowledge of differential solubility is key to designing effective purification strategies.[2]

-

Analytical Method Development: Accurate and reproducible analytical methods depend on the compound's behavior in the chosen solvent.[2]

-

Formulation: For pharmaceutical applications, solubility is a primary determinant of a drug's bioavailability and shelf-life.[2]

Due to a lack of extensive published quantitative solubility data for this compound, this guide provides a theoretical framework for predicting solubility and a detailed experimental protocol for its determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of this compound contains both polar and non-polar regions, suggesting a varied solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₆ | [4][5] |

| Molecular Weight | 241.20 g/mol | [4] |

| Appearance | Pale yellow, Powder/Solid | [6][7] |

| Melting Point | 141 - 144 °C | [4][6] |

| LogP (Predicted) | 1.99 | [4] |

The presence of the polar nitro (-NO₂) and ester (-COOCH₃) groups, along with the two methoxy (-OCH₃) groups, contributes to the molecule's polarity. However, the benzene ring provides a significant non-polar characteristic.[1] Based on this structure and the general solubility of similar nitroaromatic compounds, the following solubility trends can be predicted[2][8][9]:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good to moderate solubility. The hydroxyl group of the solvent can participate in hydrogen bonding with the oxygen atoms of the nitro, ester, and methoxy groups.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)): Good solubility is anticipated due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the molecule.[2][10]

-

Non-polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected as the non-polar solvent will not effectively solvate the polar functional groups of this compound.

-

Water: Very low solubility is predicted due to the hydrophobic nature of the aromatic ring and the lack of extensive hydrogen bonding capability to overcome the crystal lattice energy of the solid.[1][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Safety Precautions

-

Handle this compound in accordance with its Safety Data Sheet (SDS).[6][7][11]

-

Work in a well-ventilated fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[4][11]

-

Avoid inhalation of dust and contact with skin and eyes.[11]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure solid is present after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.[12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).[13] This ensures the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the tested solvent. Express the solubility in units such as mg/mL or mol/L.

-

Interpreting and Applying Solubility Data

The experimentally determined solubility data will provide a quantitative basis for solvent selection. For instance, in preparative chemistry, a solvent with high solubility at an elevated temperature and lower solubility at room temperature would be ideal for recrystallization. Conversely, for a chemical reaction, a solvent that readily dissolves all reactants at the reaction temperature would be chosen.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a systematic approach based on its physicochemical properties and established experimental methods can provide the necessary information for its effective use. By understanding the principles of solubility and applying the detailed protocol outlined in this guide, researchers can confidently determine the solubility of this compound in a variety of organic solvents, thereby optimizing its application in their scientific endeavors.

References

- 1. CAS 26791-93-5: Benzoic acid, 4,5-dimethoxy-2-nitro-, meth… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. This compound | CAS#:26791-93-5 | Chemsrc [chemsrc.com]

- 5. This compound, 97% | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.fi [fishersci.fi]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of "Methyl 2-amino-4,5-dimethoxybenzoate" from "Methyl 4,5-dimethoxy-2-nitrobenzoate"

Application Note & Protocol Guide: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate

Introduction: The Significance of a Core Synthetic Transformation

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of fine chemicals, dyes, and agrochemicals. In the pharmaceutical landscape, this reaction is particularly crucial as aromatic amines, such as Methyl 2-amino-4,5-dimethoxybenzoate, serve as versatile building blocks for numerous active pharmaceutical ingredients (APIs). The title compound is a key intermediate whose efficient synthesis is of paramount importance to drug development professionals.

This document provides an in-depth guide for researchers and scientists on the synthesis of Methyl 2-amino-4,5-dimethoxybenzoate via the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. We will explore the two most prevalent and effective methodologies for this conversion: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂). The causality behind experimental choices, detailed step-by-step protocols, troubleshooting, and safety considerations are discussed to ensure reproducible and high-yielding results.

Reaction Overview & Mechanistic Rationale